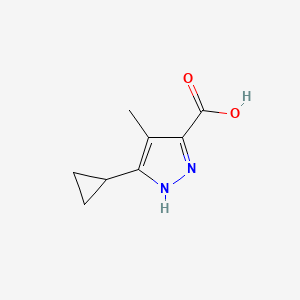
3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid
説明
3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that this compound may interact with its targets in a complex manner .
Biochemical Pathways
The biochemical pathways affected by 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid are currently unknown. Pyrazole derivatives are known to be involved in a variety of biochemical processes, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (16618) and structure suggest that it may have good bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the key interactions is with D-amino acid oxidase, an enzyme that catalyzes the oxidative deamination of D-amino acids. This interaction helps protect cells from oxidative stress induced by D-serine . Additionally, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In neuronal cells, this compound has been observed to protect against oxidative stress by inhibiting D-amino acid oxidase . This protection helps maintain cellular integrity and function. Furthermore, the inhibition of acetylcholinesterase by this compound can enhance cholinergic signaling, which is crucial for cognitive functions such as learning and memory . The compound also influences gene expression and cellular metabolism by modulating the activity of key enzymes and signaling pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of D-amino acid oxidase, inhibiting its activity and preventing the formation of reactive oxygen species . Additionally, this compound interacts with acetylcholinesterase, blocking its ability to hydrolyze acetylcholine . These interactions result in increased levels of acetylcholine and reduced oxidative stress, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can provide sustained protection against oxidative stress and enhance cholinergic signaling over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to provide neuroprotective effects by inhibiting D-amino acid oxidase and acetylcholinesterase . At higher doses, the compound can exhibit toxic effects, including disruption of cellular metabolism and induction of oxidative stress. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosage ranges, beyond which adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound is metabolized by cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and oxidative stress responses . These interactions contribute to the compound’s overall biochemical effects and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in different tissues and organs .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects . These targeting mechanisms ensure that this compound reaches its intended sites of action, enhancing its therapeutic potential and minimizing off-target effects .
特性
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(5-2-3-5)9-10-7(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFKLZKZRMDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B1432142.png)

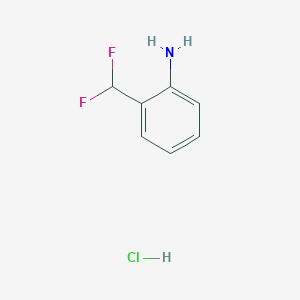
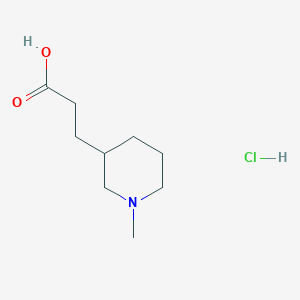
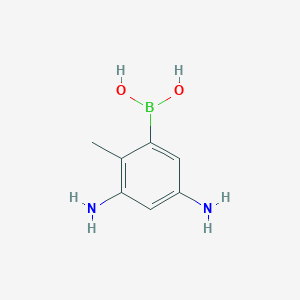
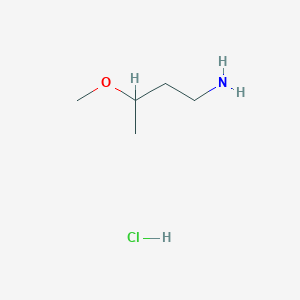
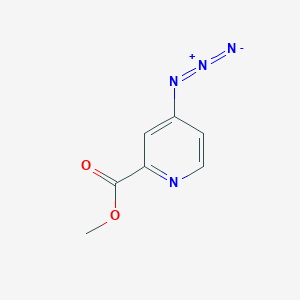
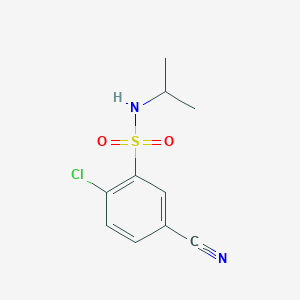
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)
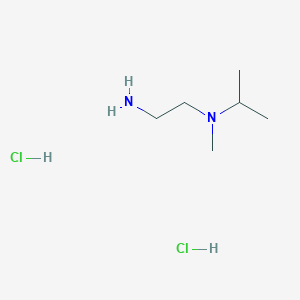
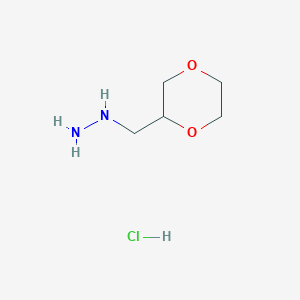
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
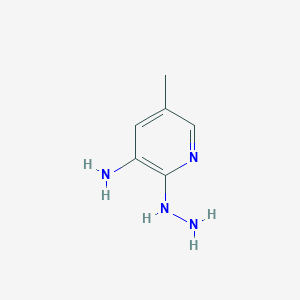
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)
